molecular formula C18H16O4 B2448256 (Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one CAS No. 859666-07-2

(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

Cat. No. B2448256
CAS RN: 859666-07-2
M. Wt: 296.322
InChI Key: GZIQZGYERFODSL-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one, commonly known as BM212, is a natural compound found in several plants. It is a potent bioactive molecule that has attracted a lot of attention from researchers due to its diverse biological activities. In

Mechanism of Action

The exact mechanism of action of BM212 is not fully understood. However, it has been suggested that BM212 exerts its biological activities by inhibiting various signaling pathways involved in inflammation, cancer, and microbial infections. BM212 has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
BM212 has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. BM212 has also been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, it has been shown to reduce the oxidative stress and DNA damage caused by reactive oxygen species.

Advantages and Limitations for Lab Experiments

BM212 has several advantages for lab experiments. It is a natural compound that can be easily extracted or synthesized. It is also relatively stable and can be stored for long periods. Moreover, BM212 has been extensively studied and its biological activities have been well characterized. However, there are also some limitations to using BM212 in lab experiments. It is a complex molecule that can be difficult to synthesize, and its biological activities may vary depending on the source and purity of the compound.

Future Directions

There are several future directions for research on BM212. One area of interest is the development of BM212-based drugs for the treatment of cancer and microbial infections. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of BM212. Moreover, the potential of BM212 as a natural antioxidant and anti-inflammatory agent is also worth exploring. Finally, the synthesis and modification of BM212 analogs may lead to the discovery of more potent and selective bioactive compounds.
Conclusion:
In conclusion, BM212 is a natural compound with diverse biological activities. It has been extensively studied for its anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. BM212 exerts its biological activities by inhibiting various signaling pathways involved in inflammation, cancer, and microbial infections. BM212 has several advantages for lab experiments, but also has some limitations. There are several future directions for research on BM212, including the development of BM212-based drugs, investigation of its molecular mechanisms, and synthesis and modification of BM212 analogs.

Synthesis Methods

BM212 is a natural compound that can be extracted from several plants. It can also be synthesized chemically using various methods. One of the most commonly used methods is the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a cyclization reaction using a Lewis acid catalyst to obtain BM212.

Scientific Research Applications

BM212 has been extensively studied for its diverse biological activities. It has been found to possess potent anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. BM212 has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been found to be effective against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.

properties

IUPAC Name

(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11-15(21-3)9-8-14-17(19)16(22-18(11)14)10-12-4-6-13(20-2)7-5-12/h4-10H,1-3H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIQZGYERFODSL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-methoxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one

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